Cas no 1342647-34-0 (2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole)

2-Chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole is a halogenated thiazole derivative with potential applications in agrochemical and pharmaceutical synthesis. Its structural features, including the chloro and isopropyl substituents, contribute to its reactivity as an intermediate in heterocyclic chemistry. The compound's thiazole core offers stability and versatility for further functionalization, making it valuable in the development of biologically active molecules. Its well-defined molecular structure ensures consistent performance in synthetic pathways, particularly in the construction of complex scaffolds. The compound is typically handled under controlled conditions due to its reactivity, and proper safety protocols should be followed during use.
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole structure
1342647-34-0 structure
Product name:2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
CAS No:1342647-34-0
MF:C7H10ClNS
MW:175.678999423981
CID:5745385
PubChem ID:9942284

2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-methyl-4-propan-2-yl-1,3-thiazole
    • EN300-1081294
    • CS-0231378
    • 2-Chloro-4-isopropyl-5-methylthiazole
    • 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
    • AKOS012239041
    • 1342647-34-0
    • Thiazole, 2-chloro-5-methyl-4-(1-methylethyl)-
    • Inchi: 1S/C7H10ClNS/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3
    • InChI Key: KBMLWTKGEJPFDY-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=C(C)S1)C(C)C

Computed Properties

  • Exact Mass: 175.0222482g/mol
  • Monoisotopic Mass: 175.0222482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 41.1Ų

2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1081294-0.5g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
0.5g
$407.0 2023-10-28
Enamine
EN300-1081294-10.0g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
10g
$2269.0 2023-06-10
Enamine
EN300-1081294-0.25g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
0.25g
$216.0 2023-10-28
Enamine
EN300-1081294-2.5g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
2.5g
$1034.0 2023-10-28
Enamine
EN300-1081294-5.0g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
5g
$1530.0 2023-06-10
Enamine
EN300-1081294-0.05g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
0.05g
$101.0 2023-10-28
Enamine
EN300-1081294-5g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
5g
$1530.0 2023-10-28
Enamine
EN300-1081294-10g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
10g
$2269.0 2023-10-28
Enamine
EN300-1081294-0.1g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
0.1g
$152.0 2023-10-28
Enamine
EN300-1081294-1.0g
2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole
1342647-34-0 95%
1g
$528.0 2023-06-10

2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole Related Literature

Additional information on 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole

Professional Introduction to 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole (CAS No. 1342647-34-0)

2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound, with the chemical formula C₉H₁₃ClN₂S, belongs to the thiazole class, which is widely recognized for its diverse biological activities. The presence of a chloro substituent at the 2-position and a methyl group at the 5-position, along with an isopropyl group at the 4-position, contributes to its distinct chemical profile and potential applications in drug development.

The compound's molecular structure imparts a balance of lipophilicity and electronic properties, making it a valuable scaffold for medicinal chemists. The thiazole ring itself is a key pharmacophore in numerous therapeutic agents, exhibiting antimicrobial, antifungal, and anti-inflammatory effects. The specific substitution pattern in 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole enhances its interaction with biological targets, potentially leading to novel pharmacological effects.

Recent advancements in computational chemistry have enabled more precise predictions of the compound's behavior in biological systems. Molecular docking studies have shown that this compound can interact with various enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, research indicates that derivatives of thiazole have been explored for their ability to modulate kinase activity, which is crucial in treating cancers and inflammatory diseases.

In the realm of drug discovery, the synthesis of 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole has been optimized for efficiency and scalability. Modern synthetic methodologies leverage transition metal catalysis and green chemistry principles to minimize waste and improve yields. These techniques align with the growing emphasis on sustainable pharmaceutical production, ensuring that the compound can be produced responsibly while maintaining high purity standards.

The biological activity of 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole has been investigated in several preclinical studies. Notably, its derivatives have demonstrated promising results in inhibiting certain enzymes associated with metabolic disorders. The chloro substituent enhances binding affinity by participating in hydrogen bonding or hydrophobic interactions with target proteins. This property makes it an attractive candidate for further development into a therapeutic agent.

Furthermore, the compound's stability under various conditions has been assessed through spectroscopic and chromatographic analyses. Its robustness in solution and solid states ensures that it can be stored and handled effectively during both research and potential commercialization phases. This stability is critical for maintaining the integrity of the compound throughout its lifecycle.

The role of heterocyclic compounds like thiazole derivatives in medicinal chemistry cannot be overstated. They serve as versatile building blocks for designing molecules with tailored biological activities. The structural diversity inherent in compounds like 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole allows for extensive modifications to optimize their pharmacological profiles. Such flexibility is essential for addressing complex diseases that require targeted interventions.

As research continues to uncover new therapeutic avenues, compounds like 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole will undoubtedly play a pivotal role in drug development pipelines. Their unique chemical properties make them suitable candidates for treating a wide range of conditions, from infectious diseases to chronic disorders. The ongoing exploration of their biological effects ensures that new applications will continue to emerge.

The synthesis and characterization of this compound also contribute to our broader understanding of heterocyclic chemistry. By studying its reactivity and interaction patterns, researchers can gain insights into designing more effective drugs in the future. This knowledge is transferable to other thiazole derivatives, fostering innovation across multiple therapeutic domains.

In conclusion, 2-chloro-5-methyl-4-(propan-2-yl)-1,3-thiazole (CAS No. 1342647-34-0) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its investigation aligns with current trends in drug discovery aimed at developing novel therapeutics with improved efficacy and reduced side effects. As our understanding of its properties evolves through continued research, it will likely remain a key compound in both academic and industrial settings.

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